
1-(2-methyl-1H-indol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known as 2-Methylamino-1-(3-methylphenyl)propan-1-one or 3,4-methylenedioxy-N-methylcathinone. This compound is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. The purpose of
Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, including “1-(2-methyl-1H-indol-3-yl)propan-1-one,” have been studied for their potential in treating cancer. These compounds can target cancer cells and may be involved in various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation . The specific properties of these derivatives make them suitable candidates for further research and development into anticancer agents.
Antimicrobial Activity
The antimicrobial properties of indole derivatives are significant in the development of new therapeutic agents. “1-(2-methyl-1H-indol-3-yl)propan-1-one” has shown promise in combating a range of microbial pathogens. Research indicates that these compounds can be effective against bacteria, fungi, and viruses, providing a broad spectrum of antimicrobial activity .
Neurodegenerative Disorders
Indole compounds have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative disorders. The ability of these molecules to interact with various biological pathways in the brain suggests they could play a role in managing diseases like Alzheimer’s and Parkinson’s .
Tubulin Polymerization Inhibition
Studies have identified certain indole derivatives as potential tubulin polymerization inhibitors. This property is crucial in the development of chemotherapeutic agents, as it can lead to the arrest of cell division and induce apoptosis in cancer cells. “1-(2-methyl-1H-indol-3-yl)propan-1-one” derivatives have been evaluated for this application, showing promising results .
Synthetic Cannabinoid Detection
Indole derivatives are structurally similar to some synthetic cannabinoids, making them useful in forensic science for the detection and analysis of these substances. “1-(2-methyl-1H-indol-3-yl)propan-1-one” can serve as a reference compound in analytical methods such as GC-MS and LC-MS/MS to identify synthetic cannabinoids in various samples .
Alkaloid Synthesis
Indoles are prevalent moieties in many alkaloids, which are compounds with significant pharmacological activities. The synthesis of alkaloids often involves indole derivatives like “1-(2-methyl-1H-indol-3-yl)propan-1-one” as key intermediates. These synthetic routes contribute to the production of compounds used in a variety of therapeutic applications .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new drugs .
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets.
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Indole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-methyl-1H-indol-3-yl)propan-1-one. For instance, the solubility of indole derivatives in water and other polar solvents can be influenced by the pH and temperature of the environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and affect its action .
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQTXDOOTSNIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85111-06-4 |
Source


|
| Record name | 2-METHYL-3-PROPIONYLINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

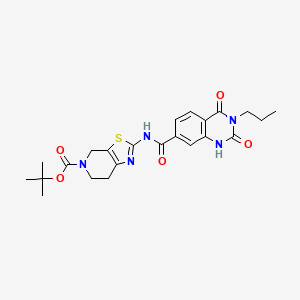
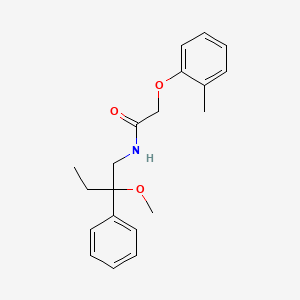
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)
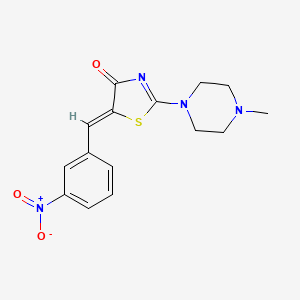



![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)
![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)
![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)
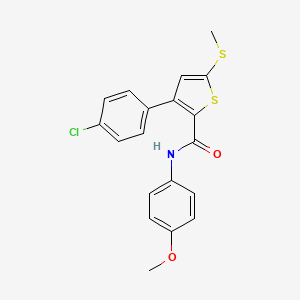
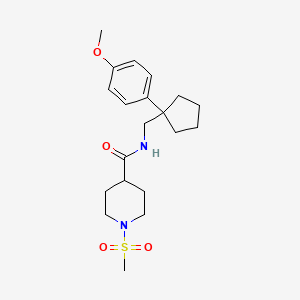
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
amine](/img/structure/B3005816.png)